molecular formula C16H16F2O B1334977 4,4-Bis(4-fluorophenyl)butan-1-ol CAS No. 50337-85-4

4,4-Bis(4-fluorophenyl)butan-1-ol

Cat. No.: B1334977
CAS No.: 50337-85-4
M. Wt: 262.29 g/mol
InChI Key: BMPMPXFWCYAFJO-UHFFFAOYSA-N
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Description

4,4-Bis(4-fluorophenyl)butan-1-ol: is an organic compound with the molecular formula C₁₆H₁₆F₂O It is characterized by the presence of two 4-fluorophenyl groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4-Bis(4-fluorophenyl)butan-1-ol involves the reduction of 4,4-Bis(4-fluorophenyl)butanoic acid using lithium aluminum hydride in the presence of potassium carbonate in 2-methyltetrahydrofuran at temperatures between 0°C and 10°C . The reaction is quenched with water and sodium hydroxide, followed by filtration and concentration to yield the desired product with a high yield of 92.6% .

Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction processes, optimized for large-scale synthesis. The use of efficient catalysts and solvents, along with controlled reaction conditions, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(4-fluorophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 4,4-Bis(4-fluorophenyl)butanoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4,4-Bis(4-fluorophenyl)butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(4-fluorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorophenyl groups enhances its ability to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,4-Bis(4-chlorophenyl)butan-1-ol
  • 4,4-Bis(4-bromophenyl)butan-1-ol
  • 4,4-Bis(4-methylphenyl)butan-1-ol

Comparison: 4,4-Bis(4-fluorophenyl)butan-1-ol is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to other halogenated or alkylated derivatives

Properties

IUPAC Name

4,4-bis(4-fluorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2O/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h3-10,16,19H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPMPXFWCYAFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCO)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198378
Record name 4,4-Bis(4-fluorophenyl)butan-1-ol
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Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50337-85-4
Record name 4-Fluoro-δ-(4-fluorophenyl)benzenebutanol
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Record name 4,4-Bis(4-fluorophenyl)butanol
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Record name 4,4-Bis(4-fluorophenyl)butan-1-ol
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Record name 4,4-bis(4-fluorophenyl)butan-1-ol
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Record name 4,4-BIS(4-FLUOROPHENYL)BUTANOL
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